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Compound of Interest

3-Chloro-1H-pyrazolo[4,3-
Compound Name:
c]pyridine-7-carbaldehyde

CAS No.: 93546-17-9

Cat. No.: B1608184

L J

In the landscape of modern medicinal chemistry, the pyrazolopyridine core stands out as a
privileged scaffold. Its unique electronic properties and structural rigidity make it an ideal
foundation for developing highly selective and potent inhibitors for a range of therapeutic
targets. Pyrazolopyridines, a family of bicyclic heteroaromatic compounds formed by the fusion
of pyrazole and pyridine rings, have demonstrated significant therapeutic potential.[1]
Derivatives of this core are being investigated as kinase inhibitors for oncology, modulators of
metabolic enzymes, and agents for neurological disorders.[2][3][4]

This guide focuses on a particularly valuable derivative: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-
7-carbaldehyde. The strategic placement of three distinct functional groups—a reactive chloro
group, a versatile carbaldehyde, and a pyrazole NH for hydrogen bonding—makes this
molecule a critical building block for creating diverse chemical libraries. The chloro-substituent
provides a handle for nucleophilic substitution reactions, the aldehyde enables reductive
amination or condensation reactions to build complex side chains, and the pyrazole ring itself is
crucial for forming key interactions within the ATP-binding pockets of kinases.[5] This document
serves as a technical resource for researchers, providing insights into its synthesis,
characterization, and profound applications in drug discovery.

Core Compound Identification and Physicochemical
Properties
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Precise identification is paramount for regulatory compliance and experimental reproducibility.
The key identifiers and properties of the title compound are summarized below.

Property Value Source

) 3-Chloro-1H-pyrazolo[4,3-
Chemical Name o N/A
c]pyridine-7-carbaldehyde

CAS Number 93546-17-9 [6]
Molecular Formula C7H4CINsO [7]
Molecular Weight 181.58 g/mol [6]
Appearance Solid (Typical) N/A
_ C1=C(C=NC2=C1N=NC=C2CI
Canonical SMILES [7]
)C=0

Synthetic Strategy and Mechanistic Considerations

The synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a multi-step
process that requires careful control of regioselectivity. A logical and field-proven retrosynthetic
approach involves the initial construction of the core pyrazolopyridine ring system, followed by
the introduction of the carbaldehyde functionality.

Plausible Synthetic Workflow

A common and effective strategy for constructing the pyrazolopyridine skeleton involves the
annulation of a pyridine ring onto a pre-existing pyrazole or vice versa.[8][9] For this specific
target, a highly plausible route begins with a substituted pyridine precursor, leading to the
formation of the fused pyrazole ring. The final formylation step is critical for installing the
aldehyde group.

The Vilsmeier-Haack reaction is the method of choice for this transformation.[10] This reaction
utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCIs) and a
substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.
[10] The pyrazolopyridine system is sufficiently activated for this electrophilic substitution to
proceed, yielding the desired carbaldehyde.
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Caption: Proposed synthetic pathway for the target compound.

Spectroscopic Characterization: A Self-Validating
System

Confirming the identity and purity of the synthesized compound is non-negotiable. A
combination of spectroscopic methods provides a robust, self-validating system to ensure the
correct structure has been obtained.
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Technique Expected Key Features Rationale
A distinct singlet peak in the &
9.5-10.5 ppm range, ) ,
o The chemical shift of the
characteristic of an aldehyde o
) ] aldehyde proton is highly
proton.A broad singlet in the & ) ) )
diagnostic. The N-H proton is
1H NMR 12-14 ppm range for the )
exchangeable with D20. The
pyrazole N-H proton.A set of o ]
] ) ] aromatic signals confirm the
aromatic protons with coupling
) , core structure.
patterns consistent with the
pyridine ring substitution.
A downfield signal in the &
185-200 ppm range,
corresponding to the aldehyde The carbonyl carbon
carbonyl carbon.A series of resonance provides
13C NMR

signals in the aromatic region
(6 110-160 ppm) for the
carbons of the fused ring

system.

unambiguous evidence of the

aldehyde group.

Mass Spectrometry (HRMS)

A precise molecular ion peak
[M+H]* that matches the
calculated exact mass of
C7HsCIN3O™*.A characteristic
isotopic pattern for one
chlorine atom (M and M+2
peaks in an approximate 3:1

ratio).

High-resolution mass
spectrometry confirms the
elemental composition with
high accuracy, validating the

molecular formula.[11]

Applications in Drug Discovery: A Scaffold for
Targeted Therapies

The true value of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde lies in its utility as a

versatile intermediate for synthesizing potent and selective bioactive molecules. The

pyrazolopyridine scaffold is a proven "hinge-binder" for many protein kinases, where the
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pyrazole nitrogen atoms form crucial hydrogen bonds with the backbone of the kinase hinge
region, mimicking the interaction of ATP.[2][5]

Caption: Biological targets of the pyrazolopyridine scaffold.
Key Therapeutic Areas:

e Oncology (Kinase Inhibition): The pyrazolopyridine and the closely related
pyrazolopyrimidine scaffolds are central to the design of inhibitors for a multitude of kinases
implicated in cancer, including SRC, CSK, CDK2, and EGFR.[2][5][12][13][14] The ability to
modify the core at the 3- and 7-positions allows for fine-tuning of selectivity and potency.

» Neurodegenerative Diseases: Derivatives of the pyrazolo[4,3-b]pyridine series have been
developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic
glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease.[3]

e Metabolic and Infectious Diseases: Pyrazolo[4,3-c]pyridine sulfonamides have been
synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are
targets for treating glaucoma, edema, and certain infectious diseases.[4][15]

Experimental Protocols
Protocol 1: Hypothetical Synthesis via Vilsmeier-Haack
Formylation

Causality: This protocol is designed for the regioselective introduction of the aldehyde group
onto the electron-rich pyridine portion of the fused ring system. Anhydrous conditions are
critical to prevent quenching of the highly reactive Vilsmeier reagent.

o Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert
atmosphere (N2 or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask
to 0 °C in an ice bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.5 eq.) dropwise to the
cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during
which the solid Vilsmeier reagent may precipitate.
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Substrate Addition: Dissolve 3-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a minimal
amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry.

Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed (typically 2-4 hours).

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto
crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium
bicarbonate (NaHCOs) solution until effervescence ceases and the pH is ~8.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x
50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude solid by
column chromatography on silica gel to yield the title compound.

Protocol 2: Kinase Inhibition Assay (Example: SRC
Kinase)

Causality: This biochemical assay directly measures the ability of a compound derived from the

title scaffold to inhibit the enzymatic activity of a target kinase. The use of a phosphospecific

antibody ensures that only the kinase-mediated phosphorylation event is detected.

Compound Preparation: Prepare a stock solution of the test inhibitor (synthesized from the
titte compound) in 100% DMSO. Create a serial dilution series in assay buffer.

Reaction Mixture: In a 96-well plate, add the SRC kinase enzyme and the specific peptide
substrate to the assay buffer.

Inhibition: Add the serially diluted test inhibitor to the wells. Include a positive control (no
inhibitor) and a negative control (no enzyme). Incubate for 15 minutes at room temperature
to allow for binding.

Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate for 60 minutes at 30
°C.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Detection: Stop the reaction and detect the amount of phosphorylated substrate using a
technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based
method with a phosphospecific antibody.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration. Fit the data to a dose-response curve to determine the 1Cso value, which
represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is more than just a chemical
compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure,
coupled with multiple points for chemical elaboration, provides an efficient entry into the
synthesis of libraries targeting therapeutically relevant protein families, most notably protein
kinases. The robust synthetic routes and clear analytical characterization methods available
make it a reliable and valuable building block. As the demand for targeted, selective, and
potent small molecule drugs continues to grow, the importance of foundational scaffolds like
this pyrazolopyridine derivative will only increase, paving the way for the next generation of
innovative therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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